molecular formula C6H11NO2S B2844425 N-Cyclopropylprop-2-ene-1-sulfonamide CAS No. 1544781-59-0

N-Cyclopropylprop-2-ene-1-sulfonamide

Cat. No.: B2844425
CAS No.: 1544781-59-0
M. Wt: 161.22
InChI Key: XCVYYRUKGXHOLA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Cyclopropylprop-2-ene-1-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of their target enzymes . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase in the synthesis of folic acid . By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the disruption of DNA synthesis in bacteria, leading to their death .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the folate pathway , a critical biochemical pathway in bacteria . Folic acid is essential for the production of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, sulfonamides prevent bacterial cells from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

This suggests that this compound may have a long residence time in the body, potentially leading to prolonged pharmacological effects .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and proliferation due to the disruption of DNA synthesis . This makes it an effective antibacterial agent, capable of treating a variety of bacterial infections .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors . This persistence can lead to unintentional exposure of various organisms to the drug, potentially resulting in long-term ecological risks . Furthermore, the widespread use of sulfonamides has raised concerns about the potential spread of antimicrobial resistance .

Properties

IUPAC Name

N-cyclopropylprop-2-ene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-5-10(8,9)7-6-3-4-6/h2,6-7H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVYYRUKGXHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544781-59-0
Record name N-cyclopropylprop-2-ene-1-sulfonamide
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